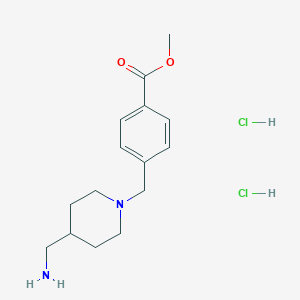
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a methoxy group and a piperidine ring containing an aminomethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminomethylpiperidine and 4-(chloromethyl)benzoic acid methyl ester.
Reaction Steps: The aminomethyl group of piperidine reacts with the chloromethyl group of benzoic acid methyl ester through nucleophilic substitution, forming the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Some industrial processes use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzoate ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Primary amines and alcohols.
Substitution Products: Amides and ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the production of polymers and other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism by which Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparaison Avec Des Composés Similaires
Piperidine Derivatives: Piperidine and its derivatives are widely used in drug discovery and development.
Aminomethyl Compounds: Compounds containing the aminomethyl group are common in pharmaceuticals and organic synthesis.
Uniqueness: Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions, making it versatile in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound in multiple fields.
Propriétés
IUPAC Name |
methyl 4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)14-4-2-13(3-5-14)11-17-8-6-12(10-16)7-9-17;;/h2-5,12H,6-11,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZBNKFHDHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














